molecular formula C13H20N2O2 B6236412 tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate CAS No. 1040682-07-2

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Cat. No.: B6236412
CAS No.: 1040682-07-2
M. Wt: 236.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (CAS 191871-91-7) is a carbamate-protected benzylamine derivative of significance in organic and pharmaceutical research. With a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol, this compound serves as a versatile building block, particularly in the synthesis of more complex molecules. Its structure features a tert-butoxycarbonyl (Boc) group protecting a methyl-substituted amine on the phenyl ring, and a primary benzylamine moiety, making it a valuable intermediate for constructing amide derivatives and other pharmacophores. Compounds with similar structures, such as tert-butyl 2-(substituted benzamido) phenylcarbamate analogues, have been documented in scientific literature for their application in anti-inflammatory agent development, demonstrating the utility of this chemical class in medicinal chemistry research . The Boc protecting group can be readily removed under mild acidic conditions, offering synthetic flexibility. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Please refer to the Safety Data Sheet for proper handling protocols. GHS Hazard Statements: H318 - Causes serious eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHYTPRPKZWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651280
Record name tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-91-7, 1040682-07-2
Record name tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Tert Butyl 4 Aminomethyl Phenyl Methyl Carbamate

Precursor Synthesis and Functional Group Interconversions

A plausible and frequently utilized pathway to tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate commences with a readily available starting material, such as methyl 4-(methylamino)benzoate (B8343159). This precursor already contains the N-methylaniline core structure. The synthesis then proceeds through a series of functional group interconversions.

A key intermediate in this synthetic sequence is methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate. This compound is prepared by the N-protection of methyl 4-(methylamino)benzoate. The protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as tetrahydrofuran (B95107). chemicalbook.com

With the amine functionality protected, the subsequent step involves the reduction of the methyl ester group to a primary alcohol. This transformation yields tert-butyl (4-(hydroxymethyl)phenyl)(methyl)carbamate. Standard reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this conversion. Careful control of reaction conditions is necessary to ensure the selective reduction of the ester without affecting the Boc-carbamate group.

The final step in this precursor-focused synthesis is the conversion of the hydroxymethyl group into the desired aminomethyl functionality. This can be achieved through a two-step process: conversion of the alcohol to a good leaving group, such as a tosylate or a halide (e.g., by treatment with p-toluenesulfonyl chloride or thionyl chloride), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Carbamate (B1207046) Formation Strategies

The formation of the carbamate moiety is a critical aspect of the synthesis of this compound. Two principal strategies are commonly employed: the Curtius rearrangement and direct N-Boc protection using di-tert-butyl dicarbonate.

Curtius Rearrangement Protocols and Adaptations for Aromatic Carbamates

The Curtius rearrangement provides a powerful method for converting carboxylic acids into carbamates via an isocyanate intermediate. organic-chemistry.orgorgsyn.org This reaction is particularly useful for the synthesis of aromatic carbamates.

The initial step of the Curtius rearrangement is the formation of an acyl azide (B81097) from a corresponding carboxylic acid or its derivative. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid. This precursor can be synthesized from 4-(methylamino)benzoic acid by N-Boc protection.

The conversion of the carboxylic acid to the acyl azide can be accomplished using several reagents. A common method involves the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (B128534). Alternatively, the carboxylic acid can be converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride, followed by reaction with sodium azide. organic-chemistry.org

Once the acyl azide is formed, it undergoes thermal or photochemical rearrangement to yield an isocyanate intermediate, with the concomitant loss of nitrogen gas. organic-chemistry.org This isocyanate is highly reactive and is typically generated and used in situ.

For the synthesis of the target tert-butyl carbamate, the isocyanate is trapped with tert-butanol (B103910). organic-chemistry.org The reaction is often carried out by heating the acyl azide in an inert solvent in the presence of tert-butanol. The nucleophilic attack of the hydroxyl group of tert-butanol on the isocyanate carbonyl carbon results in the formation of the desired tert-butyl carbamate.

Reactions Involving Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. chemicalbook.com

This strategy involves the direct reaction of a suitable amine precursor with Boc₂O. In the context of synthesizing this compound, a potential precursor would be 4-(methylamino)benzylamine. This precursor, however, presents a challenge of selectivity due to the presence of two amine groups with different reactivities.

A more controlled approach involves starting with a precursor where one of the amine functionalities is masked or introduced at a later stage. For instance, as described in the precursor synthesis section, starting with methyl 4-(methylamino)benzoate allows for the selective N-Boc protection of the secondary amine. chemicalbook.com The reaction is typically carried out in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in a solvent like tetrahydrofuran or dichloromethane (B109758). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide as byproducts.

Interactive Data Table: Synthetic Intermediates and Reagents

Compound NameStructureRole in Synthesis
Methyl 4-(methylamino)benzoateCH₃NHC₆H₄COOCH₃Starting Material
Di-tert-butyl dicarbonate (Boc₂O)(CH₃)₃COCO-O-COOC(CH₃)₃N-Protecting Reagent
Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate(CH₃)₃COCON(CH₃)C₆H₄COOCH₃Key Intermediate
tert-Butyl (4-(hydroxymethyl)phenyl)(methyl)carbamate(CH₃)₃COCON(CH₃)C₆H₄CH₂OHIntermediate
4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid(CH₃)₃COCON(CH₃)C₆H₄COOHPrecursor for Curtius Rearrangement
Diphenylphosphoryl azide (DPPA)(C₆H₅O)₂P(O)N₃Reagent for Acyl Azide Formation
tert-Butanol(CH₃)₃COHTrapping Agent for Isocyanate
Catalytic Systems for Enhanced Chemoselectivity

Ionic liquids (ILs) have emerged as promising catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. rsc.org In the context of carbamate synthesis, specific ionic liquids have been designed to catalyze the reaction with high efficiency and selectivity.

One notable example is the use of a superbase-derived protic ionic liquid, [DBUH][OAc], for the direct synthesis of carbamates from an amine, carbon dioxide (CO₂), and a silicate (B1173343) ester. rsc.orgrsc.org This method demonstrates excellent chemoselectivity for the amine group, even in the presence of other reactive functional groups. rsc.org The reaction, catalyzed by 10 mol% of [DBUH][OAc] under 5 MPa of CO₂ at 150 °C in acetonitrile, can achieve yields up to 96%. rsc.orgrsc.org While both aliphatic and aromatic amines can be activated, aromatic amines tend to exhibit lower reactivity due to their lower pKa values. rsc.orgrsc.org The mechanism is believed to involve the activation of the N-H bond of the amine by the basic anion of the ionic liquid, while the protonated cation is crucial for the formation of water as a byproduct. rsc.orgrsc.org

Imidazolium-based ionic liquids, both monocationic and dicationic, have also been successfully employed as catalysts for the selective synthesis of carbamates from amines and dimethyl carbonate. sci-hub.se These catalysts can lead to 100% selectivity for the desired carbamate product. sci-hub.se Dicationic ionic liquids, in particular, have shown enhanced catalytic activity, which may be attributed to their bifunctional nature. sci-hub.se The catalytic action is thought to involve the acidic proton of the imidazolium (B1220033) cation interacting with the carbonyl oxygen of the dimethyl carbonate, thereby increasing its electrophilicity. sci-hub.se

Heterogeneous acid catalysts offer advantages in terms of ease of separation and reusability. researchgate.net Silica-supported perchloric acid (HClO₄-SiO₂) has been identified as a highly efficient and reusable catalyst for various organic transformations, including the synthesis of carbamates. researchgate.netresearchgate.netorganic-chemistry.org

This catalyst facilitates the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature, demonstrating high efficiency and chemoselectivity. rsc.org The use of HClO₄-SiO₂ is considered an environmentally benign approach due to its reusability and the mild reaction conditions employed. researchgate.net For instance, it has been used for the preparation of primary carbamates from a wide range of hydroxyl-containing compounds in high yields and purity without epimerization. researchgate.net The catalyst is prepared by impregnating silica (B1680970) gel with perchloric acid and then heating it under a vacuum. organic-chemistry.org

Alternative Carbamate Synthesis Routes Relevant to Aromatic Systems

Beyond direct catalysis, several other synthetic strategies are pertinent to the formation of carbamates in aromatic systems. These methods often provide alternative pathways that can be advantageous depending on the specific substrate and desired product.

The direct use of carbon dioxide as a C1 synthon for carbamate synthesis is an attractive, environmentally friendly approach. researchgate.net This method typically involves the reaction of an amine, CO₂, and an alcohol. sintef.noresearchgate.net The reaction of amines with CO₂ readily forms carbamic acids, which can then be converted to carbamates. researchgate.netresearchgate.net

However, the thermodynamics of the reaction often require the removal of water to drive the equilibrium towards the carbamate product. sintef.no Basic catalysts, such as cesium carbonate (Cs₂CO₃), have been shown to be effective in converting a variety of amines and alcohols into the corresponding carbamates using CO₂ as the carbonyl source under mild conditions (2.5 MPa CO₂). While this method works well for aliphatic amines, the synthesis of aromatic carbamates under these conditions can be more challenging. researchgate.net

Historically, the synthesis of carbamates has relied on the use of phosgene (B1210022) (COCl₂) and its derivatives. pharmaceutical-networking.comgoogle.com This method involves the reaction of an alcohol with phosgene to form a chloroformate, which then reacts with an amine to yield the carbamate. acs.org While effective, the high toxicity and corrosive nature of phosgene have driven the development of safer alternatives. sintef.nogoogle.com

Triphosgene, a solid and safer substitute for phosgene gas, is a versatile reagent that can be used for the synthesis of a wide array of compounds, including carbamates. nih.gov Phosgene derivatives continue to be used in industrial settings for the large-scale production of various chemical intermediates. pharmaceutical-networking.com

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org Modifications of this rearrangement provide a powerful tool for the synthesis of carbamates. organic-chemistry.org By trapping the isocyanate intermediate with an alcohol, stable carbamates can be formed. wikipedia.org

An efficient, one-pot procedure for the Hofmann rearrangement of both aromatic and aliphatic amides using N-bromoacetamide (NBA) in the presence of a base like lithium hydroxide (B78521) or lithium methoxide (B1231860) can produce methyl and benzyl (B1604629) carbamates in high yields. organic-chemistry.org This modified procedure is often operationally simple and can be applied to a variety of amides. researchgate.net For instance, treating amides with reagents like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene in the presence of an alcohol can also yield the corresponding carbamates. wikipedia.org An electrochemical approach to the Hofmann rearrangement, mediated by NaBr, has also been developed, offering a greener alternative by avoiding the use of highly corrosive and toxic halogens. rsc.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of carbamates, particularly those with multiple functional groups on an aromatic ring, requires careful control over the orientation of substituents (regioselectivity) and, where applicable, the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity:

The target molecule, this compound, possesses a 1,4-disubstituted (para) benzene (B151609) ring. Achieving this specific regiochemistry is fundamental to its synthesis. The strategy typically relies on using a starting material that already contains the desired para-substitution pattern. For instance, a synthesis could commence from p-nitrobenzylamine or 4-(aminomethyl)benzonitrile. The existing para-disposition of the functional groups directs the subsequent chemical transformations, ensuring the final product maintains the correct isomeric form.

The sequence of reactions is also critical. For example, starting with 4-aminobenzylamine, one would need to selectively N-methylate and N-Boc protect the correct nitrogen atoms. Protecting the primary aromatic amine with the tert-butoxycarbonyl (Boc) group first, followed by methylation, or vice-versa, would be a key consideration to avoid side reactions and ensure the desired connectivity. The distinct reactivity of the benzylic amine versus the aromatic amine allows for selective reactions to achieve the final structure.

Stereoselectivity:

The specific molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthesis is not a consideration for its direct preparation.

However, in the broader context of carbamate synthesis, stereoselectivity is crucial when dealing with chiral molecules. Asymmetric synthesis methods are employed to produce enantiomerically pure carbamates, which is vital for many pharmaceutical applications. For instance, the synthesis of chiral vicinal amino sulfides can be achieved with high diastereoselectivity through the participation of a neighboring N-carbamate group. acs.orgnih.gov This process involves a double SN2 mechanism that retains the configuration at the chiral center. acs.orgnih.gov Furthermore, copper-catalyzed asymmetric reactions have been developed for the synthesis of axially chiral carbamates using carbon dioxide and amines, demonstrating high enantioselectivity under mild conditions. rsc.org The deprotonation of chiral 2-aminoalkyl carbamates, influenced by chiral ligands like (-)-sparteine, also allows for the stereoselective synthesis of optically active β-amino alcohols. thieme-connect.com These examples highlight the importance of stereochemical control in the synthesis of related chiral carbamate structures.

Green Chemistry Approaches in the Synthesis of Related Carbamates

In recent years, significant efforts have been directed towards developing more environmentally friendly methods for carbamate synthesis, moving away from hazardous reagents like phosgene and its derivatives. nih.govresearchgate.net These "green" approaches focus on using benign reagents, renewable resources, and catalytic methods to improve safety and sustainability. researchgate.net

A cornerstone of green chemistry is the replacement of toxic and hazardous substances with safer alternatives.

Reagents: Carbon dioxide (CO₂) has emerged as a highly attractive C1 source for carbamate synthesis. nih.gov It is an abundant, non-toxic, non-flammable, and renewable alternative to the highly toxic phosgene traditionally used. nih.gov The synthesis often involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then reacted with an electrophile. nih.gov Other less hazardous carbonyl sources include urea (B33335) and dimethyl carbonate, which can be used in transcarbamoylation reactions. organic-chemistry.orgrsc.org

Solvents: The choice of solvent is critical in green synthesis. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives that are less toxic and have a smaller environmental footprint. neuroquantology.com

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for certain organic reactions. wikipedia.orgresearchgate.net

Bio-based Solvents: Solvents derived from renewable feedstocks, such as ethanol, glycerol, and ethyl lactate, are increasingly used. orientjchem.org

Supercritical CO₂: In its supercritical state, CO₂ can be used as a reaction solvent, offering benefits of easy product separation and no solvent residue. wikipedia.org

Other Green Solvents: Deep eutectic solvents (DESs), ionic liquids (ILs), and propylene (B89431) carbonate are also employed as they can offer low toxicity, biodegradability, and recyclability. neuroquantology.comorientjchem.orgacs.org

The table below summarizes some environmentally benign reagents and solvents used in carbamate synthesis.

Catalysis is a fundamental principle of green chemistry, enabling reactions to proceed under milder conditions with higher efficiency and selectivity, thereby reducing energy consumption and waste. nih.gov A variety of catalytic systems have been developed for carbamate synthesis.

Metal-based Catalysts: Numerous metals have been shown to effectively catalyze carbamate formation. Indium catalysts can be used for the selective synthesis of carbamates from amines and alkyl chloroformates. nih.gov Copper-catalyzed three-component couplings are also effective. organic-chemistry.org Other methodologies include the use of tin, zirconium, zinc, and titanium-based catalysts, which can facilitate reactions such as transcarbamoylation or the direct reaction of amines, CO₂, and alcohols. organic-chemistry.orgrsc.orgnih.govorganic-chemistry.org

Organocatalysts: Non-metal catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be used to promote the reaction between amines, CO₂, and alkyl halides. acs.orgorganic-chemistry.org

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts are often employed. Examples include KF/Al₂O₃, a solid-supported base for Hofmann rearrangements, and various metal complexes supported on zeolites or polymers. nih.govnih.gov A TiO₂–Cr₂O₃/SiO₂ catalyst has been reported for synthesizing N-substituted carbamates from amines, urea, and alcohols, showing good reusability. rsc.org

The following table details various catalytic systems used in the synthesis of carbamates.

Chemical Reactivity and Transformation Studies of Tert Butyl 4 Aminomethyl Phenyl Methyl Carbamate

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) attached to the phenyl ring is a key site for nucleophilic reactions. Its reactivity is characteristic of a primary benzylic amine, allowing for the formation of various new bonds at the nitrogen atom.

Acylation and Amidation Reactions

The primary amine function of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate readily undergoes acylation or amidation when treated with acylating agents such as acyl halides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a new amide bond. A general scheme for this transformation involves the reaction of the amine with an acyl halide in the presence of a base to neutralize the hydrogen halide byproduct. organic-chemistry.org Similarly, coupling with a carboxylic acid is often facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov

These reactions are fundamental in peptide synthesis and the creation of complex organic molecules where linking fragments via stable amide bonds is required. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent.

Table 1: General Acylation and Amidation Reactions

Reactant Reagent(s) Product Type
This compound Acyl Halide (R-COCl), Base (e.g., Triethylamine) N-Acylated Product
This compound Carboxylic Anhydride ((R-CO)₂O) N-Acylated Product
This compound Carboxylic Acid (R-COOH), Coupling Agents (e.g., EDCI, HOBt) N-Amide Product

Alkylation Reactions

The nitrogen of the primary aminomethyl group can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. The reaction typically proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile. The degree of alkylation can sometimes be controlled by the choice of reagents and reaction parameters, though overalkylation is a common side reaction.

Condensation Reactions

The primary amine is susceptible to condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction, often carried out under acidic catalysis, results in the formation of an imine (or Schiff base) and a molecule of water. These condensation reactions are typically reversible. The formation of imines is a crucial step in various synthetic pathways, including reductive amination, where the initially formed imine is subsequently reduced to a secondary amine. Studies on the condensation of other carbamates and sulfonamides with aldehydes like glyoxal (B1671930) illustrate the general reactivity of amine derivatives towards carbonyl compounds. semanticscholar.orgmdpi.com

Reactivity of the Boc-Protected Methylcarbamate Moiety

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the methylamino functionality. Its primary role is to render the nitrogen atom less nucleophilic and prevent it from participating in reactions targeted at other parts of the molecule. The most significant reaction of this moiety is its removal, or deprotection, to liberate the free methylamine.

Deprotection Methodologies of the Boc Group

The Boc group is known for its stability in basic and nucleophilic conditions but is labile under acidic conditions. organic-chemistry.org This characteristic is central to its use in orthogonal protection strategies in multi-step synthesis. organic-chemistry.org The removal of the Boc group is a frequently performed transformation in chemical and pharmaceutical research. nih.gov

The standard and most common method for cleaving a Boc protecting group is through treatment with strong acids. nih.govacsgcipr.org Trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl), typically as a solution in an organic solvent like dioxane, methanol, or acetic acid, are widely employed for this purpose. commonorganicchemistry.comresearchgate.netscribd.com

The mechanism for acid-catalyzed deprotection proceeds through several key steps: commonorganicchemistry.comcommonorganicchemistry.com

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

Amine Salt Formation: The final product is the protonated amine, which forms a salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) or hydrochloride salt).

The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate or polymerize. commonorganicchemistry.comcommonorganicchemistry.com To prevent these side reactions, scavenger reagents are sometimes added to the reaction mixture. acsgcipr.org It is also crucial to perform the reaction in an open or well-vented system to allow the evolved carbon dioxide and gaseous isobutylene (B52900) (formed from the deprotonation of the tert-butyl cation) to escape safely. commonorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Acidic Conditions for Boc Deprotection

Reagent Typical Solvent(s) General Conditions Product Form
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) or neat Room temperature, < 3 hours TFA Salt commonorganicchemistry.comresearchgate.net
Hydrochloric Acid (HCl) Dioxane, Methanol, Acetic Acid Room temperature, < 3 hours HCl Salt researchgate.netcommonorganicchemistry.com

Conformational Analysis and Rotameric Studies of the Carbamate (B1207046) Linkage

The carbamate linkage exhibits restricted rotation around the C-N bond due to the partial double bond character arising from amide resonance. This leads to the existence of syn and anti rotamers (also referred to as cis and trans isomers). The energy barrier to this rotation is generally lower in carbamates than in amides. nih.gov

The equilibrium between the syn and anti conformers can be influenced by several factors, including steric hindrance from the substituents on the nitrogen and the carbamate oxygen, as well as solvent effects. nih.govnd.edu For N-aryl carbamates, repulsive interactions between the carbonyl oxygen and the aromatic ring in the anti rotamer can influence the equilibrium. nd.edu Computational and experimental techniques, such as variable temperature NMR spectroscopy, can be used to study these rotational barriers and the relative populations of the conformers. nd.educhemrxiv.org The presence of these rotamers can be observed in NMR spectra, and coalescence experiments can provide information about the energy barriers to rotation. acs.org

Reactions on the Aromatic Ring

The phenyl ring of this compound is susceptible to a variety of chemical transformations, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution

The substituents on the aromatic ring, the aminomethyl group and the methylcarbamate group, influence the regioselectivity of electrophilic aromatic substitution reactions. The nitrogen of the carbamate is electron-donating, directing incoming electrophiles to the ortho and para positions. However, the bulky tert-butyl group can sterically hinder the ortho positions. The aminomethyl group is also an activating group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, direct nitration of similar aniline (B41778) derivatives can lead to a mixture of ortho, meta, and para products, with the reaction conditions strongly influencing the product distribution. youtube.com To achieve better selectivity, the reactivity of the amino group is often modulated by acylation, which is already present in the title compound as a carbamate. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound, if appropriately functionalized with a halide or triflate, can participate in these reactions.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. nottingham.ac.uk Carbamate-protected aminophenylboronic acids or their esters can be coupled with various partners. nih.gov The Suzuki coupling of aryl carbamates themselves has also been reported, providing a direct method to form biaryl compounds from phenol (B47542) derivatives. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. organic-chemistry.org This reaction allows for the introduction of vinyl groups onto the aromatic ring. The success of the Heck reaction depends on the catalyst, base, and solvent system used. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. wikipedia.org It is a reliable method for the synthesis of aryl alkynes. Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov A carbonylative Sonogashira coupling using tert-butyl isocyanide has also been reported for the synthesis of alkynyl imines. nih.govorganic-chemistry.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System Key Features
Suzuki Aryl Halide/Triflate + Organoboron Compound Pd catalyst, Base Forms C(sp²)-C(sp²) bonds. Tolerant of many functional groups.
Heck Aryl Halide/Triflate + Alkene Pd catalyst, Base Forms C(sp²)-C(sp²) bonds with vinylation.

| Sonogashira | Aryl Halide/Triflate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds. |

Functionalization of the Phenyl Ring (e.g., with boronic acids)

The introduction of functional groups onto the phenyl ring can be achieved through various methods. One important functionalization is the introduction of a boronic acid or boronic ester group, which then allows the molecule to be used in Suzuki cross-coupling reactions.

The synthesis of aryl boronic acids can be accomplished through several routes, including the reaction of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with a borate (B1201080) ester, or through palladium-catalyzed borylation of an aryl halide or triflate with a diboron (B99234) reagent. nih.gov For electron-rich aromatic compounds, direct electrophilic borylation is also a possibility. mdpi.com The resulting boronic acid functionalized molecule is a versatile building block for further synthetic transformations. nih.gov

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is predominantly characterized by transformations involving the carbamate functional group. Mechanistic studies of analogous compounds have elucidated the pathways of these reactions, which primarily include thermal decomposition, acid-catalyzed hydrolysis, and base-catalyzed hydrolysis. These transformations are fundamental to both the synthesis of derivatives and the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

Thermal Decomposition

Investigations into the thermal degradation of tert-butyl N-arylcarbamates reveal a process that follows first-order kinetics. When heated in a solvent such as diphenyl ether, these compounds decompose to yield carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com This reaction is believed to proceed through a concerted, non-ionic, cyclic transition state, often referred to as a cis-elimination or Ei (elimination internal) mechanism.

The proposed mechanism involves a six-membered ring transition state where the hydrogen from the β-carbon of the tert-butyl group is transferred to the carbonyl oxygen of the carbamate. Simultaneously, the C-O bond of the ester cleaves, and the N-C bond of the carbamate breaks to release carbon dioxide. This concerted process results in the formation of isobutylene, carbon dioxide, and the deprotected amine.

The rate of this decomposition is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring accelerate the reaction, as demonstrated by Hammett plot analysis of a series of substituted tert-butyl N-phenylcarbamates. cdnsciencepub.com The positive slope of the Hammett plot (ρ = +0.54) indicates that the transition state is stabilized by electron-withdrawing substituents, which increase the acidity of the N-H proton (in the case of N-H containing carbamates) or polarize the N-C bond. cdnsciencepub.com

Substituent (para)σ ValueRate Constant (k x 105 s-1) at 177.5 °C
-OCH3-0.271.5
-CH3-0.172.0
-H0.002.5
-Cl+0.234.0
-NO2+0.787.9

Acid-Catalyzed Hydrolysis (Boc Deprotection)

The acid-catalyzed cleavage of the Boc group is a cornerstone of its use as a protecting group in organic synthesis. The mechanism proceeds through a pathway that involves the formation of a stable tert-butyl cation.

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The subsequent and rate-determining step is the unimolecular cleavage of the O-tert-butyl bond to generate a relatively stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of carbamates can proceed through different mechanistic pathways depending on the substitution pattern at the nitrogen atom. For N,N-disubstituted carbamates like this compound, a direct nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon (a BAc2 mechanism) is generally operative. nih.gov

However, for carbamates with an N-H proton, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism is favored. rsc.org This pathway involves the initial deprotonation of the nitrogen to form a carbamate anion. This anion then undergoes a rate-determining elimination of the alkoxide leaving group to form a transient isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water or hydroxide to form a carbamic acid, which, as in the acid-catalyzed pathway, decarboxylates to the amine. rsc.org

The electronic effects of substituents on the aryl ring also play a significant role in the base-catalyzed hydrolysis. For the E1cB mechanism, electron-withdrawing groups on the N-aryl ring enhance the acidity of the N-H proton, thus increasing the concentration of the conjugate base and accelerating the reaction. This is reflected in a positive Hammett ρ value. rsc.org

ReactionSubstituent RingHammett ρ ValueProposed Mechanism
Base-Catalyzed Hydrolysis of Aryl N-(p-nitrophenyl)carbamatesO-Aryl (Leaving Group)+3.17E1cB
Base-Catalyzed Hydrolysis of p-Nitrophenyl N-ArylcarbamatesN-Aryl+0.64E1cB

The mechanistic understanding of these transformations is crucial for controlling reaction outcomes, designing synthetic strategies, and modulating the stability of molecules containing the tert-butyl aryl(methyl)carbamate moiety.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Building Block in Pharmaceutical Chemistry

The structural attributes of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate make it an important intermediate in the synthesis of new chemical entities. The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the N-methylamino functionality, which can be removed under specific acidic conditions without affecting other parts of the molecule. This allows for sequential and controlled chemical modifications, a cornerstone of multi-step organic synthesis.

This carbamate (B1207046) derivative is utilized in the assembly of various biologically active molecules, including enzyme inhibitors. nih.govacs.org The presence of two distinct amine functionalities—one protected and one free—allows it to act as a versatile linker or scaffold. The primary aminomethyl group can readily undergo reactions such as amidation, alkylation, or reductive amination to connect to other molecular fragments. Following this, the Boc group can be cleaved to reveal the N-methylaniline, which can then be further functionalized.

This step-wise approach is crucial in building complex drug intermediates. For instance, similar carbamate-protected phenylamine structures are employed in the synthesis of kinase inhibitors, which are a major class of therapeutics, particularly in oncology. researchgate.netacs.org The phenyl ring provides a rigid core, while the amine groups serve as attachment points for moieties that interact with the target protein.

Structural FeatureFunction in SynthesisRelevance in Bioactive Compounds
Boc-Protected N-MethylamineAllows for selective, late-stage functionalization of the secondary amine.Enables precise construction of the final molecule, preventing unwanted side reactions.
Phenyl RingProvides a rigid, planar scaffold for attaching other chemical groups in a defined spatial orientation.Often serves as a core structure in inhibitors that bind to enzyme active sites.
Aminomethyl Group (-CH2NH2)Acts as a primary reactive site for coupling with carboxylic acids, aldehydes, or other electrophiles.Functions as a key linker point to connect different pharmacophores.

Carbamates are a cornerstone of prodrug design, a strategy used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. acs.org A prodrug is an inactive compound that is converted into an active drug within the body. The carbamate functionality in this compound can be incorporated into a molecule to mask a biologically active amine, rendering the drug temporarily inactive. researchgate.net

This masking can enhance the molecule's ability to cross cell membranes or protect it from premature degradation. Once the prodrug reaches its target site, metabolic enzymes can cleave the carbamate bond, releasing the active therapeutic agent. For example, a drug's amine group can be linked to a carbamate, which prevents it from binding to its target enzyme; this prodrug can then be designed to be activated only under specific physiological conditions, such as in the reductive environment of a tumor, leading to a targeted release of the active inhibitor. researchgate.net

Contribution to Proteolysis-Targeting Chimeras (PROTACs) Development

Targeted protein degradation using technologies like PROTACs is a revolutionary therapeutic approach. nih.gov PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov

A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by dictating the spatial orientation of the two proteins in the resulting ternary complex. nih.govbiochempeg.com Linkers are often composed of flexible chains like polyethylene glycol (PEG) or more rigid structures. biochempeg.com

This compound is an ideal building block for incorporating semi-rigid elements into PROTAC linkers. The phenyl group introduces conformational rigidity, which can help to pre-organize the PROTAC into a productive conformation for ternary complex formation. nih.gov The two amine functionalities at either end of the molecule allow for its seamless integration into the linker chain during synthesis, connecting it to the POI-binding and E3-ligase-binding moieties.

The composition of the linker directly impacts the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. nih.gov The inclusion of a rigid phenyl group from a building block like this compound can enhance the stability of this complex, leading to more efficient ubiquitination and degradation. However, excessive rigidity can also be detrimental if it prevents the necessary conformational adjustments for optimal protein-protein interactions. nih.gov

Utilization in Kinase Inhibitor Research and Probe Development

Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, especially cancer. acs.org Small molecule kinase inhibitors have become a major class of therapeutic agents. The development of selective and potent kinase inhibitors is a primary focus of modern drug discovery.

Application in Combinatorial Chemistry and Library Synthesis

This compound is a valuable building block in combinatorial chemistry, a field focused on the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. The utility of this compound lies in its bifunctional nature, possessing two amine groups with differentiated reactivity due to the tert-butoxycarbonyl (Boc) protecting group.

The Boc group provides temporary protection of the secondary amine, allowing the primary aminomethyl group to undergo selective reactions. This orthogonal protection strategy is fundamental in solid-phase synthesis, a common platform for constructing combinatorial libraries. nih.gov The free primary amine can be anchored to a solid support or reacted with a variety of building blocks, while the Boc-protected amine remains inert.

Once the initial diversification is achieved at the primary amine, the Boc group can be removed under acidic conditions to expose the secondary amine. This newly liberated reactive site can then be subjected to a second round of diversification reactions, reacting with a different set of building blocks. This sequential and controlled diversification allows for the generation of a large library of compounds from a single starting scaffold.

For instance, building blocks with a protected amine are instrumental in the Ugi four-component reaction, a key reaction in combinatorial chemistry for generating molecular diversity. This reaction can be followed by a deprotection and cyclization sequence to produce libraries of heterocyclic compounds, such as benzimidazoles. nih.gov The use of a Boc-protected phenylisocyanide, a related structural motif, highlights the importance of such protecting group strategies in the efficient assembly of complex molecular libraries. nih.gov

The general strategy for utilizing a bifunctional building block like this compound in library synthesis is outlined in the table below.

StepDescriptionPurpose
1. Immobilization/Initial ReactionThe free primary amine is reacted with a solid support or a first set of building blocks.Anchoring the scaffold and introducing the first point of diversity.
2. DeprotectionThe Boc protecting group is removed from the secondary amine using acidic conditions (e.g., trifluoroacetic acid).Exposing a new reactive site for further diversification.
3. Second DiversificationThe newly freed secondary amine is reacted with a second set of building blocks.Introducing a second point of diversity to expand the chemical space of the library.
4. CleavageThe final compounds are cleaved from the solid support (if applicable).To obtain the purified library of individual compounds for screening.

This systematic approach enables the creation of vast libraries of compounds that can be screened for biological activity, leading to the discovery of new drug candidates and chemical probes.

Potential in Polymer Chemistry and Advanced Materials (e.g., Polyurethanes)

The structure of this compound suggests its potential as a precursor for the synthesis of advanced polymers, particularly polyurethanes. After the removal of the Boc protecting group, the resulting N-methyl-4-(aminomethyl)aniline is a diamine that can be incorporated into polymer chains.

Polyurethanes are a versatile class of polymers typically synthesized from the reaction of diisocyanates with polyols. However, diamines can be used as chain extenders in polyurethane synthesis, reacting with isocyanate groups to form urea (B33335) linkages. researchgate.net The resulting polymers are more accurately described as poly(urethane-urea)s. researchgate.net These materials often exhibit enhanced physical properties, such as improved thermal stability and mechanical strength, due to the formation of strong hydrogen bonds between the urea groups. researchgate.net

The diamine derived from this compound could serve as such a chain extender. The presence of both a primary and a secondary amine in the deprotected molecule would lead to the formation of a poly(urethane-urea) with a specific and repeating sequence of urea linkages.

Furthermore, the N-methyl group on the secondary amine is expected to have a significant impact on the properties of the resulting polymer. In traditional polyurethanes and polyureas, the hydrogen atoms on the nitrogen of the urethane or urea linkages participate in extensive hydrogen bonding, which is crucial for the material's properties. The presence of a methyl group on one of the nitrogens in the polymer backbone, as would be the case if the diamine from the title compound were used, would disrupt this hydrogen bonding pattern. This could lead to polymers with altered properties, such as:

Lower melting point and glass transition temperature: Disruption of hydrogen bonding can reduce the energy required for polymer chains to move, leading to lower transition temperatures.

Increased solubility: The reduction in intermolecular forces can make the polymer more soluble in common organic solvents.

Modified mechanical properties: Changes in hydrogen bonding can affect the elasticity, tensile strength, and hardness of the material.

The use of N-substituted diamines, such as N-methyldiethanolamine, has been explored in the synthesis of polyurethane cationomers for aqueous dispersions. researchgate.net This indicates that N-alkylation is a viable strategy for tuning the properties of polyurethanes.

The potential incorporation of the deprotected form of this compound into a polyurethane backbone is summarized in the following table.

Monomer/PrecursorRole in PolymerizationResulting LinkagePotential Impact on Polymer Properties
DiisocyanatePrimary monomerUrethane and UreaForms the hard segments of the polymer.
PolyolPrimary monomerUrethaneForms the soft segments, providing flexibility.
Deprotected this compoundChain extenderUreaIntroduces N-methylation, disrupting hydrogen bonding and altering thermal and mechanical properties.

The use of this specific diamine could therefore offer a route to poly(urethane-urea)s with tailored properties for a variety of applications, from flexible elastomers to rigid plastics.

Spectroscopic and Advanced Analytical Characterization of Tert Butyl 4 Aminomethyl Phenyl Methyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate, ¹H, ¹³C, and various 2D NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, a predictable ¹H NMR spectrum can be described.

The key proton environments are:

tert-Butyl group: A large singlet resulting from the nine equivalent protons.

N-Methyl group: A singlet for the three protons on the methyl group attached to the carbamate (B1207046) nitrogen.

Aromatic protons: Two distinct signals, appearing as doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methylene protons (-CH₂-): A singlet or a broadened singlet for the two protons of the aminomethyl group.

Amine protons (-NH₂): A broad singlet for the two protons of the primary amine, which may exchange with solvent protons.

The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The carbamate group is electron-withdrawing, while the aminomethyl group is electron-donating.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values and actual experimental results may vary.)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)1.4 - 1.6Singlet9H
N-Methyl (-N-CH₃)3.2 - 3.4Singlet3H
Methylene (-CH₂-NH₂)3.8 - 4.0Singlet2H
Aromatic (adjacent to -N(CH₃)Boc)7.2 - 7.4Doublet2H
Aromatic (adjacent to -CH₂NH₂)7.1 - 7.3Doublet2H
Amine (-NH₂)1.5 - 2.5 (variable)Broad Singlet2H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will typically produce a distinct signal.

The expected signals for this compound include:

Carbonyl carbon (-C=O): In the typical downfield region for carbamates.

Quaternary tert-Butyl carbon (-C(CH₃)₃): A singlet in the aliphatic region.

tert-Butyl methyl carbons (-C(CH₃)₃): A single signal for the three equivalent methyl carbons.

N-Methyl carbon (-N-CH₃): A signal in the aliphatic region.

Aromatic carbons: Four distinct signals for the 1,4-disubstituted ring.

Methylene carbon (-CH₂-): A signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values and actual experimental results may vary.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)154 - 156
Quaternary tert-Butyl (-C (CH₃)₃)80 - 82
tert-Butyl Methyls (-C(C H₃)₃)28 - 30
N-Methyl (-N-C H₃)35 - 38
Methylene (-C H₂-NH₂)45 - 48
Aromatic C (ipso, to -N(CH₃)Boc)140 - 143
Aromatic C (ipso, to -CH₂NH₂)135 - 138
Aromatic CH (ortho to -N(CH₃)Boc)128 - 130
Aromatic CH (ortho to -CH₂NH₂)125 - 127

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, the primary use would be to confirm the coupling between the adjacent aromatic protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

The N-methyl protons to the carbonyl carbon and the adjacent aromatic carbon.

The tert-butyl protons to the quaternary carbon of the tert-butyl group and the carbonyl carbon.

The methylene protons to the adjacent aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₃H₂₀N₂O₂), the exact mass of the molecular ion ([M+H]⁺) can be calculated and would be confirmed by HRMS analysis.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₃H₂₁N₂O₂⁺237.1598
[M+Na]⁺C₁₃H₂₀N₂O₂Na⁺259.1417

This precise mass measurement allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify compounds in complex mixtures. The liquid chromatography component separates the target compound from other components in the sample before it enters the mass spectrometer.

In MS/MS analysis, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 237.16) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for identification. The fragmentation of carbamates often involves characteristic losses of the tert-butyl group or the entire Boc group.

Table 4: Predicted LC-MS/MS Fragmentation Data for this compound (Note: These are predicted fragmentation pathways and ions.)

Precursor Ion (m/z)Proposed FragmentationProduct Ion (m/z)Proposed Structure of Product Ion
237.16Loss of isobutylene (B52900) (-C₄H₈)181.10[M+H - C₄H₈]⁺
237.16Loss of tert-butoxycarbonyl group (-C₅H₉O₂)135.10[M+H - C₅H₉O₂]⁺
181.10Loss of carbon dioxide (-CO₂)137.10[M+H - C₄H₈ - CO₂]⁺

This technique's ability to separate compounds before analysis and provide specific fragmentation data makes it invaluable for detecting and confirming the presence of this compound in various matrices, such as in reaction monitoring or metabolic studies.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the carbamate group (N-C=O), the aromatic ring (phenyl), the aminomethyl group (-CH2-NH2), and the tert-butyl group. The expected IR absorption peaks are summarized in the table below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (amine) 3400-3250 Stretching (often two bands for -NH₂)
C-H (aromatic) 3100-3000 Stretching
C-H (aliphatic) 2975-2850 Stretching
C=O (carbamate) 1740-1680 Stretching
C=C (aromatic) 1600-1450 Ring Stretching
C-N (carbamate) 1250-1180 Stretching
C-O (carbamate) 1250-1000 Stretching

For comparison, the IR spectrum of a structurally related compound, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, exhibits characteristic peaks at 3362 cm⁻¹ (N-H stretching), 2975 cm⁻¹ (C-H stretching), and 1713 cm⁻¹ (C=O stretching), which aligns with the predicted regions for the target molecule. sielc.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like carbamates. It allows for the separation, identification, and quantification of components in a mixture.

While a specific HPLC method for this compound is not detailed in available literature, a general approach for related N-Boc protected aminophenyl derivatives can be outlined. A reverse-phase HPLC method is typically suitable for such compounds.

Table 2: Typical HPLC Parameters for the Analysis of N-Boc Protected Aminophenyl Derivatives

Parameter Description
Column C18 (e.g., ODS-Hypersil, 150 x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection UV detection, commonly at a wavelength between 210 and 280 nm, where the phenyl group exhibits strong absorbance.

| Column Temperature | Often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility. |

For instance, the analysis of N-Boc-protected 4-aminophenol derivatives has been successfully performed using a C18 reversed-phase column with a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid. researchgate.net The purity of the compound is determined by integrating the peak area of the main component and any impurities detected in the chromatogram.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for compound identification. However, the analysis of carbamates by GC-MS can be challenging due to their potential thermal lability. sielc.com These compounds may degrade in the hot injector port or on the GC column, leading to inaccurate quantification and the formation of degradation products.

To circumvent this issue, derivatization is often employed to convert the carbamate into a more volatile and thermally stable compound. Despite these challenges, GC-MS can be a valuable tool for the identification of impurities and for providing structural information through the analysis of fragmentation patterns.

A study on the mass fragmentation of t-Boc substituted drug precursors revealed characteristic fragmentation patterns under electron impact (EI) ionization. uni.lu The primary product ions typically observed include the tert-butyl ion (C₄H₉⁺) and fragment ions corresponding to the loss of isobutylene ([M−C₄H₈]⁺), a tert-butoxy radical ([M−C₄H₉O•]⁺), and the entire tert-butoxycarbonyl group ([M−C₅H₈O₂]⁺). uni.lu This information is instrumental in identifying t-Boc protected compounds in a GC-MS analysis.

Table 3: Potential GC-MS Parameters for the Analysis of this compound (with considerations for thermal lability)

Parameter Description
Column A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.
Injector Temperature A lower injector temperature or a programmable temperature vaporizer (PTV) inlet may be necessary to minimize thermal degradation.
Oven Program A temperature program starting at a low temperature and ramping up to a suitable final temperature to ensure elution of the compound without decomposition.
Carrier Gas Helium or hydrogen at a constant flow rate.
Ionization Mode Electron Impact (EI) at 70 eV is standard for generating reproducible mass spectra and allowing for library matching.

| Mass Analyzer | Quadrupole, ion trap, or time-of-flight (TOF) analyzers can be used. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, the crystal structures of related tert-butyl phenylcarbamate derivatives have been reported. For example, the crystal structure of tert-butyl 2-phenylethylcarbamate reveals the formation of hydrogen-bonded chains in the solid state. researchgate.net It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amine and carbamate groups, influencing its crystal packing and physical properties. Obtaining single crystals of sufficient quality would be the first and most critical step in elucidating its solid-state structure.

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the computational chemistry and modeling of This compound that strictly adheres to the requested outline.

The detailed research topics specified—including Quantum Chemical Calculations (DFT, MEP), Conformational Analysis, Molecular Dynamics Simulations, QSAR Modeling, and specific Docking Studies—appear to be unpublished for this particular chemical compound. While computational studies have been conducted on related tert-butyl carbamate derivatives, the strict instruction to focus solely on "this compound" prevents the inclusion of that information.

Therefore, generating content for the specified outline would not be possible without speculating or including data from chemically distinct molecules, which would violate the core requirements of scientific accuracy and adherence to the provided subject.

General, predicted computational data for the compound is available in public databases. For instance, PubChemLite provides a predicted collision cross section (CCS) for different adducts, which relates to the molecule's shape. uni.lu

Table of Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+237.15976156.3
[M+Na]+259.14170162.0
[M-H]-235.14520160.8
[M+NH4]+254.18630174.2
[M+K]+275.11564161.6
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

However, this information is computationally predicted on a general basis and does not represent dedicated research findings from DFT studies, conformational energy landscape analyses, or other specific methodologies requested in the outline.

Due to the lack of specific published research for This compound corresponding to the detailed sections and subsections of the request, the article cannot be generated at this time.

Q & A

How can researchers optimize the synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate?

Basic Question
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions. For example, in a nitrogen atmosphere, Boc₂O is added dropwise to the amine precursor in dichloromethane (DCM) at low temperatures (-78°C), followed by gradual warming to room temperature . Post-reaction, pH adjustments (e.g., HCl for acidic conditions) and sequential extractions (EtOAc/DCM) are critical for isolating intermediates. Column chromatography with silica gel is commonly used for purification, achieving yields of ~45–50% .

What challenges arise in achieving regioselectivity during coupling reactions involving this compound?

Advanced Question
Methodological Answer:
Regioselectivity in coupling reactions (e.g., with pyrimidine derivatives) depends on reaction conditions and catalysts. For instance, using Pd(PPh₃)₂Cl₂ and CuI in THF under nitrogen enables Sonogashira coupling with alkynes, but competing side reactions (e.g., over-alkylation) may occur. Temperature control (e.g., 80°C for 12 hours) and stoichiometric ratios (e.g., NaHCO₃ as a base) are critical to minimize byproducts . Advanced techniques like HPLC or LC-MS can monitor reaction progress and identify regioselective isomers .

Which purification methods are most effective for isolating this compound post-synthesis?

Basic Question
Methodological Answer:
Liquid-liquid extraction (e.g., EtOAc for organic phase separation) followed by column chromatography (silica gel, hexane/EtOAc gradients) is standard. For polar intermediates, reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases improves purity (>95%) . Crystallization using ethanol or DCM/hexane mixtures may further enhance purity .

How does the carbamate group influence the compound’s stability under acidic or basic conditions?

Advanced Question
Methodological Answer:
The tert-butyl carbamate group enhances stability under basic conditions but is labile in acidic environments. For example, Boc deprotection occurs rapidly in TFA (trifluoroacetic acid) or HCl/dioxane, releasing the free amine. Stability studies using TLC or NMR under varying pH (2–12) reveal hydrolysis rates, guiding storage recommendations (e.g., inert atmosphere, -20°C) .

What spectroscopic techniques are essential for characterizing this compound?

Basic Question
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies carbamate peaks (e.g., Boc tert-butyl at δ ~1.4 ppm) and aromatic/amine protons.
  • Mass Spectrometry (ESI+): Confirms molecular weight (e.g., m/z 257.26 for intermediates) .
  • IR Spectroscopy: Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ .

What is the role of Boc protection in the synthesis of derivatives?

Advanced Question
Methodological Answer:
Boc groups prevent amine oxidation or undesired nucleophilic reactions during multi-step syntheses. For example, in palladium-catalyzed couplings, Boc-protected intermediates avoid metal coordination with free amines, improving reaction efficiency. Deprotection with TFA or HCl yields the active amine for downstream functionalization .

How should researchers handle and store this compound to ensure long-term stability?

Basic Question
Methodological Answer:

  • Storage: Under nitrogen at -20°C in amber vials to prevent hydrolysis or oxidation.
  • Handling: Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps. Safety protocols include fume hoods, nitrile gloves, and eye protection .

How do structural modifications (e.g., fluorination) affect biological activity?

Advanced Question
Methodological Answer:
Fluorination at specific positions (e.g., 3-fluorophenyl derivatives) enhances metabolic stability and target binding. For instance, fluorinated analogs show improved inhibition of β-secretase 1 (IC₅₀ < 1 µM) compared to non-fluorinated counterparts. Computational docking studies (e.g., AutoDock Vina) predict interactions with enzyme active sites .

What intermediates are critical in the synthesis of this compound?

Basic Question
Methodological Answer:
Key intermediates include:

  • tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate*: Synthesized via Boc protection of diamine precursors .
  • Chloro-iodopyrimidine derivatives : Used in coupling reactions to introduce heterocyclic moieties .

How can researchers resolve contradictions in purity data from different analytical methods?

Advanced Question
Methodological Answer:
Contradictions arise from method sensitivity (e.g., HPLC vs. NMR). Cross-validation using orthogonal techniques is essential:

  • HPLC-UV/ELSD : Quantifies impurities >0.1%.
  • ¹H NMR Integration : Detects residual solvents or diastereomers.
  • Elemental Analysis : Confirms C/H/N ratios (±0.3% deviation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.